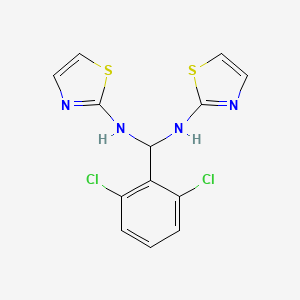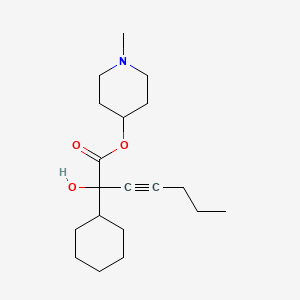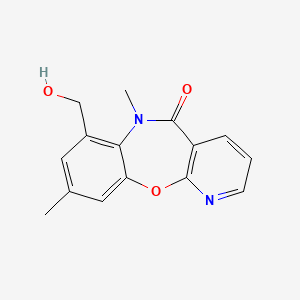![molecular formula C27H31N3O6 B12803366 [(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] CAS No. 17682-96-1](/img/structure/B12803366.png)
[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 108887 involves several key steps, starting with the preparation of the precursor compounds. The synthetic route typically includes the protection of hydroxyl groups with tert-butyldimethylsilyl (TBS) groups, followed by a series of reactions to form the desired triene structure. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of NSC 108887 follows similar synthetic routes but on a larger scale. The process involves the use of advanced reaction equipment and stringent quality control measures to ensure consistency and high purity of the final product. The production facilities are equipped with automated systems to monitor and control the reaction parameters, ensuring efficient and safe production .
Analyse Des Réactions Chimiques
Types of Reactions
NSC 108887 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in studying its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-chlorosuccinimide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of NSC 108887, while substitution reactions can produce derivatives with various functional groups .
Applications De Recherche Scientifique
NSC 108887 has a wide range of scientific research applications, including:
Biology: NSC 108887 is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is studied for its potential use in treating conditions related to vitamin D deficiency, such as osteoporosis and certain types of cancer.
Mécanisme D'action
The mechanism of action of NSC 108887 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to vitamin D receptors, modulating gene expression, and influencing various cellular processes. This interaction can lead to changes in cell proliferation, differentiation, and apoptosis, making it a valuable tool in studying these processes .
Comparaison Avec Des Composés Similaires
NSC 108887 can be compared with other vitamin D3 derivatives, such as calcitriol and alfacalcidol. While these compounds share similar structures and biological activities, NSC 108887 is unique due to its specific modifications, such as the presence of TBS groups.
List of Similar Compounds
- Calcitriol
- Alfacalcidol
- 1α,25-Dihydroxyvitamin D3
- 1α-Hydroxyvitamin D3
Propriétés
Numéro CAS |
17682-96-1 |
|---|---|
Formule moléculaire |
C27H31N3O6 |
Poids moléculaire |
493.6 g/mol |
Nom IUPAC |
2-[N-[2-[(4-methoxyphenyl)carbamoyloxy]ethyl]-3-methylanilino]ethyl N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C27H31N3O6/c1-20-5-4-6-23(19-20)30(15-17-35-26(31)28-21-7-11-24(33-2)12-8-21)16-18-36-27(32)29-22-9-13-25(34-3)14-10-22/h4-14,19H,15-18H2,1-3H3,(H,28,31)(H,29,32) |
Clé InChI |
DKQCIIPRUREPIN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N(CCOC(=O)NC2=CC=C(C=C2)OC)CCOC(=O)NC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



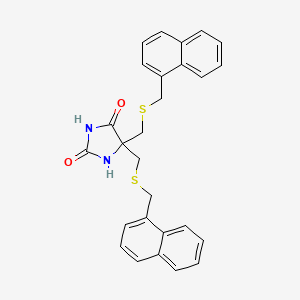


![tetrasodium;3-[[5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxy-5-(propanoylamino)naphthalene-2,7-disulfonate](/img/structure/B12803322.png)
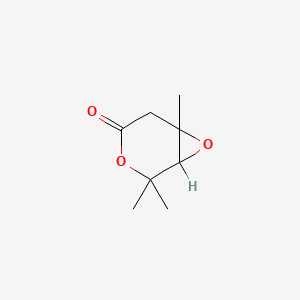
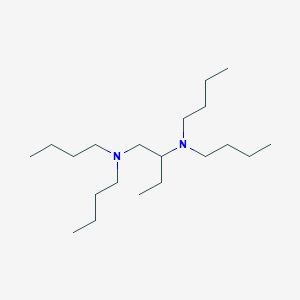
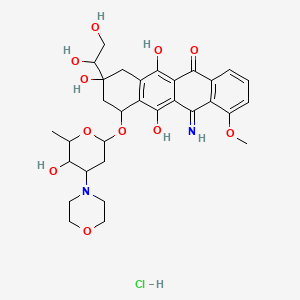
![8-[4-[4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)phenyl]phenyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12803342.png)
